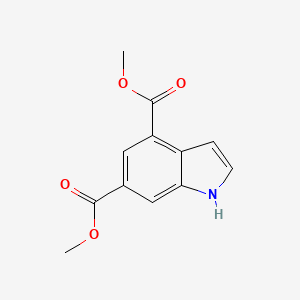
dimethyl 1H-indole-4,6-dicarboxylate
Übersicht
Beschreibung
Dimethyl 1H-indole-4,6-dicarboxylate is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-indole-4,6-dicarboxylate typically involves the esterification of 1H-indole-4,6-dicarboxylic acid. One common method includes the reaction of 1H-indole-4,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields this compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 1H-indole-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl 1H-indole-4,6-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Research explores its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dimethyl 1H-indole-4,6-dicarboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, inhibiting their activity or altering their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 1H-indole-2,3-dicarboxylate
- Dimethyl 1H-indole-5,7-dicarboxylate
- Dimethyl 1H-indole-3,5-dicarboxylate
Comparison: Dimethyl 1H-indole-4,6-dicarboxylate is unique due to the specific positioning of the carboxylate groups, which influences its chemical reactivity and biological activity. Compared to other dimethyl indole dicarboxylates, it may exhibit different binding affinities and therapeutic potentials .
Eigenschaften
CAS-Nummer |
86012-83-1 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
4-methoxycarbonyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-4-6(10(13)14)5-9-7(8)2-3-12-9/h2-5,12H,1H3,(H,13,14) |
InChI-Schlüssel |
ULQRLBUNOLDUKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















